molecular formula C12H15N3O2 B2721065 3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 956437-87-9

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No.: B2721065
CAS No.: 956437-87-9
M. Wt: 233.271
InChI Key: UIXKYGNLIVLFHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXKYGNLIVLFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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